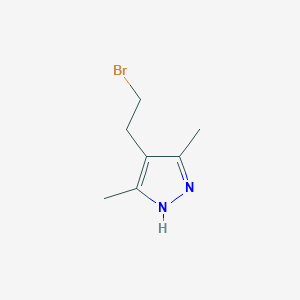

4-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(2-bromoethyl)-3,5-dimethyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrN2/c1-5-7(3-4-8)6(2)10-9-5/h3-4H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGGLMDBNLJUEKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10341411 | |

| Record name | 4-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83467-28-1 | |

| Record name | 4-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-bromoethyl)-3,5-dimethyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Route Design for 4 2 Bromoethyl 3,5 Dimethyl 1h Pyrazole

Synthesis of the 3,5-Dimethylpyrazole (B48361) Core Structure

The foundational step in the synthesis is the creation of the 3,5-dimethylpyrazole ring. This is most commonly achieved through the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative.

The most prevalent and historically significant method for synthesizing 3,5-dimethylpyrazole is the Knorr pyrazole (B372694) synthesis, which involves the cyclocondensation of acetylacetone (B45752) (2,4-pentanedione) with hydrazine. This reaction can be carried out using either hydrazine hydrate (B1144303) or a hydrazine salt, such as hydrazine sulfate, typically in an aqueous or alcoholic solvent.

When hydrazine sulfate is used, the reaction is generally conducted in an aqueous alkaline solution, such as sodium hydroxide, to liberate the free hydrazine base in situ. cambridge.org The acetylacetone is added dropwise to the cooled solution, leading to the precipitation of 3,5-dimethylpyrazole. cambridge.org Yields for this method are typically good, often ranging from 77-81%. cambridge.org

Alternatively, direct reaction with hydrazine hydrate is also effective. This approach can sometimes be more vigorous but avoids the generation of large quantities of inorganic salt byproducts. cambridge.org The reaction is often performed in a solvent like ethanol or water.

Table 1: Comparison of Classical Synthesis Conditions for 3,5-Dimethylpyrazole

| Hydrazine Source | Base/Catalyst | Solvent | Temperature | Typical Yield | Reference |

| Hydrazine Sulfate | Sodium Hydroxide | Water | ~15 °C | 77-81% | cambridge.org |

| Hydrazine Hydrate | Glacial Acetic Acid | Water | 0-120 °C | High | ijpcbs.com |

| Hydrazine Hydrate | None | Ethanol | Reflux | Good | libretexts.org |

| Hydrazine Hydrate | None | Water | 15 °C | up to 95% | nih.gov |

Modern synthetic chemistry emphasizes the use of environmentally benign practices. In the context of 3,5-dimethylpyrazole synthesis, green principles can be applied by optimizing solvent choice and reaction conditions. One key development is the use of water as a cheap and non-toxic solvent, which also simplifies the workup and reduces organic waste. ijpcbs.comnih.gov Research has shown that reacting hydrazine hydrate with acetylacetone in water can produce yields as high as 95% without inorganic byproducts. nih.gov

Furthermore, solvent-free or "neat" reactions represent another green alternative. For instance, heating a mixture of acetylacetone and hydrazinium carboxylate in a closed vial at 70-90 °C can produce 3,5-dimethylpyrazole with high purity and yield, releasing only carbon dioxide and water as byproducts. rsc.org

Functionalization Strategies for Introducing the Bromoethyl Moiety at the C4 Position

Once the 3,5-dimethylpyrazole core is synthesized, the next critical phase is the introduction of the 2-bromoethyl group at the C4 position of the pyrazole ring. This is typically a multi-step process involving initial functionalization of the C4 position followed by modification to create the desired side chain.

The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution reactions such as halogenation. The C4 position of 3,5-dimethylpyrazole is particularly activated and is the primary site of bromination. The direct bromination of 3,5-dimethylpyrazole yields 4-bromo-3,5-dimethyl-1H-pyrazole, a key intermediate for subsequent functionalization. mdpi.com This reaction provides a handle at the C4 position that can be used in cross-coupling reactions to build the carbon skeleton of the side chain. mdpi.com

While N-alkylation is a common strategy for functionalizing the pyrazole nitrogen, introducing a substituent at the C4 position requires a different approach. A robust strategy begins with the previously synthesized 4-bromo-3,5-dimethyl-1H-pyrazole and employs palladium-catalyzed cross-coupling reactions to form a new carbon-carbon bond at the C4 position.

A two-step sequence is proposed for this transformation:

Vinylation via Heck or Suzuki Coupling: The 4-bromo-3,5-dimethyl-1H-pyrazole intermediate can undergo a Heck reaction with ethylene gas or a Suzuki-Miyaura coupling with a vinylboronic acid derivative. nih.govrsc.orgorganic-chemistry.orgwikipedia.org The Heck reaction, which couples unsaturated halides with alkenes using a palladium catalyst and a base, is a well-established method for forming substituted alkenes. wikipedia.org This would produce 4-vinyl-3,5-dimethylpyrazole.

Hydrobromination of the Vinyl Group: The resulting 4-vinyl-3,5-dimethylpyrazole can then be subjected to hydrohalogenation. nih.gov The addition of hydrogen bromide (HBr) across the vinyl double bond, following Markovnikov's rule, would yield the target molecule, 4-(2-bromoethyl)-3,5-dimethyl-1H-pyrazole. nih.gov

Table 2: Proposed Route for C4-Bromoethyl Functionalization

| Step | Starting Material | Reagents | Product | Reaction Type | Reference |

| 1 | 3,5-Dimethyl-1H-pyrazole | Bromine | 4-Bromo-3,5-dimethyl-1H-pyrazole | Electrophilic Bromination | mdpi.com |

| 2 | 4-Bromo-3,5-dimethyl-1H-pyrazole | Ethylene, Pd Catalyst (e.g., Pd(OAc)₂), Base | 4-Vinyl-3,5-dimethyl-1H-pyrazole | Heck Coupling | organic-chemistry.orgwikipedia.org |

| 3 | 4-Vinyl-3,5-dimethyl-1H-pyrazole | Hydrogen Bromide (HBr) | This compound | Hydrohalogenation | nih.gov |

Advanced Synthetic Approaches to Pyrazole Derivatives with Bromoethyl Functionality

Advances in organic synthesis offer more direct and efficient routes for the functionalization of heterocyclic compounds. One such approach is the direct C-H functionalization of the pyrazole ring. rsc.org This methodology avoids the need for pre-functionalized starting materials (like the 4-bromo intermediate), thereby reducing the number of synthetic steps, saving time, and minimizing waste. While a specific protocol for the direct C4-(2-bromoethyl)ation of 3,5-dimethylpyrazole is not widely documented, the principles of transition-metal-catalyzed C-H activation could potentially be applied using a suitable bromoethylating agent.

Another advanced strategy involves the Vilsmeier-Haack reaction, which can introduce a formyl group (-CHO) at the C4 position of an N-substituted 3,5-dimethylpyrazole. researchgate.netwikipedia.org This formyl group can serve as a synthetic handle for further elaboration. For example, a Wittig reaction could convert the aldehyde to a vinyl group, which could then undergo hydrobromination as described previously. This route, while longer, offers an alternative pathway for accessing C4-functionalized pyrazoles.

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs) offer a powerful strategy for the synthesis of complex molecules like pyrazoles in a single, convergent step, maximizing atom economy and procedural efficiency. mdpi.comnih.gov The most common MCR approach to the 3,5-dimethylpyrazole core involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.

To apply this to the synthesis of this compound, a key starting material would be a β-dicarbonyl compound substituted at the C3 position (the α-position) with a 2-bromoethyl group, namely 3-(2-bromoethyl)pentane-2,4-dione. The reaction would proceed via a one-pot condensation with hydrazine hydrate.

Proposed Synthetic Route:

In-situ formation of the β-dicarbonyl: The substituted pentanedione can be generated beforehand or in situ.

Cyclocondensation: The dione undergoes a cyclocondensation reaction with hydrazine. The initial attack of a hydrazine nitrogen on one of the carbonyl groups, followed by intramolecular cyclization and dehydration, yields the aromatic pyrazole ring.

While specific examples of this exact MCR are not extensively documented, the robustness of the pyrazole synthesis from 1,3-dicarbonyls and hydrazines allows for the confident postulation of this route. nih.gov The conditions for such reactions are typically mild, often employing catalytic amounts of acid or base in a suitable solvent like ethanol.

| Reactant A | Reactant B | Catalyst/Solvent | Conditions | Product Type | Yield |

|---|---|---|---|---|---|

| 1,3-Dicarbonyl Compound | Hydrazine Hydrate | [Ce(L-Pro)2]2(Oxa) / Ethanol | Room Temperature | Substituted Pyrazole | 70-91% rsc.org |

| β-Ketoester | Hydrazine, Aldehyde, Malononitrile | Piperidine (B6355638) / Water | Room Temperature | Pyrano[2,3-c]pyrazole | 85-93% mdpi.com |

| Enaminone | Hydrazine | Acetic Acid / Water | 115-140 °C (Microwave) | Substituted Pyrazole | 78-90% |

Flow Chemistry and Continuous-Flow Synthesis Applications

Flow chemistry has emerged as a transformative technology in chemical synthesis, offering enhanced safety, scalability, and reaction control compared to traditional batch methods. nih.govmdpi.com The synthesis of pyrazole derivatives is well-suited to flow chemistry applications, particularly for reactions that are exothermic or involve hazardous intermediates. galchimia.com

A potential continuous-flow process for this compound could involve adapting the classical batch synthesis. The process would involve pumping streams of the reactants, 3-(2-bromoethyl)pentane-2,4-dione and hydrazine hydrate, through a heated reactor coil or microreactor.

Key Advantages of a Flow Approach:

Enhanced Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for precise temperature control, which is critical for managing the exothermicity of the condensation reaction.

Reduced Reaction Times: Residence times in flow reactors are typically on the order of minutes, a significant reduction from the hours often required in batch synthesis. rsc.org

Improved Safety: The small reaction volumes within the reactor at any given time minimize the risks associated with handling hydrazine and potential runaway reactions.

Scalability: Production can be easily scaled by running the flow system for longer periods or by "numbering-up" (using multiple reactors in parallel).

A two-stage flow synthesis could also be envisioned, where an intermediate enaminone is formed in the first reactor and then mixed with a stream of hydrazine in a second reactor to complete the cyclization. galchimia.com

Metal-Catalyzed Coupling Reactions for Pyrazole Derivatives

Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. For the synthesis of this compound, these methods are most strategically applied to functionalize a pre-formed 3,5-dimethylpyrazole ring at the C4 position.

A highly plausible route involves a palladium-catalyzed Heck reaction. researchgate.netmdpi.com This strategy would use 4-bromo-3,5-dimethylpyrazole as the starting material, which is then coupled with ethylene gas under palladium catalysis. The resulting 4-vinyl-3,5-dimethylpyrazole intermediate would subsequently undergo hydrobromination (e.g., using HBr) to yield the final product.

Proposed Heck Coupling Route:

Heck Reaction: 4-Bromo-3,5-dimethylpyrazole is reacted with ethylene in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand, and a base.

Hydrobromination: The resulting 4-vinyl-3,5-dimethylpyrazole is treated with HBr to add across the double bond, affording the 4-(2-bromoethyl) product.

Alternatively, a Suzuki-Miyaura coupling could be employed. nih.govtcichemicals.com This would involve reacting 4-bromo-3,5-dimethylpyrazole with a suitable organoboron reagent, such as 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanol, followed by bromination of the alcohol functionality. Direct C-H functionalization at the C4 position of 3,5-dimethylpyrazole is another advanced strategy, though achieving regioselectivity can be challenging. bohrium.comnih.govdntb.gov.ua

| Reaction Type | Substrate | Coupling Partner | Catalyst/Ligand | Conditions | Product Type |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 4-Bromo-3,5-dinitro-1H-pyrazole | Arylboronic Acid | XPhos Pd G2 | K3PO4, Dioxane/H2O | 4-Aryl-dinitropyrazole rsc.org |

| Heck Reaction | 4-Ethenyl-1H-pyrazoles | 5-Bromo-3H-indoles | Pd(OAc)2 (ligandless) | Et3N, DMF, 100 °C | Indole-pyrazole hybrids researchgate.net |

| C-H Arylation | N-Aryl Pyrazole | - (Dehydrogenative Homocoupling) | Pd(OAc)2 | Ag2CO3, TFA, DCE | Biaryl bis-pyrazole |

Vicarious Nucleophilic Substitution (VNS) Strategies for Ring Functionalization

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic and heteroaromatic systems. organic-chemistry.org The reaction involves the addition of a nucleophile (a carbanion carrying a leaving group) to the aromatic ring, followed by base-induced β-elimination of the leaving group to restore aromaticity. thieme-connect.de

It is crucial to note that the 3,5-dimethyl-1H-pyrazole ring is an electron-rich heterocycle and, as such, is not a suitable substrate for VNS reactions. VNS requires the presence of strong electron-withdrawing groups, such as a nitro group, to activate the ring towards nucleophilic attack.

Therefore, a VNS strategy cannot be directly applied to synthesize this compound from 3,5-dimethylpyrazole. However, the VNS methodology can be used to functionalize an activated pyrazole core. For instance, if one were to start with 3,5-dimethyl-4-nitropyrazole, a VNS reaction could be used to introduce various substituents at the C4 position by displacing a hydrogen atom. nih.gov For example, reaction with chloromethyl phenyl sulfone in the presence of a strong base would introduce a phenylsulfonylmethyl group onto the ring.

This illustrates the utility of VNS in the broader context of pyrazole chemistry for creating functionalized derivatives from activated precursors, even though it is not a direct pathway to the target compound . The application of VNS is limited to pyrazole systems bearing potent electron-withdrawing substituents.

Chemical Reactivity and Transformation Pathways of 4 2 Bromoethyl 3,5 Dimethyl 1h Pyrazole

Reactions Involving the Bromoethyl Group

The bromoethyl substituent at the 4-position of the pyrazole (B372694) ring is the primary site for a variety of chemical modifications, most notably nucleophilic substitution and elimination reactions. uni.lupublishatcj.com

Nucleophilic Substitution Reactions

The carbon atom attached to the bromine in the ethyl group is electrophilic and readily undergoes substitution by a wide range of nucleophiles. This reactivity allows for the introduction of various functional groups, leading to the synthesis of a diverse array of pyrazole derivatives. For instance, reaction with secondary amines, such as piperidine (B6355638) or morpholine, yields the corresponding N-substituted aminoethylpyrazoles. Similarly, alkoxides and thiolates can be employed to introduce ether and thioether linkages, respectively. These reactions typically proceed under standard conditions for SN2 reactions, often requiring a polar aprotic solvent and, in some cases, elevated temperatures to facilitate the displacement of the bromide ion.

The versatility of this reaction is highlighted by its use in the synthesis of compounds with potential biological activity. The general scheme for the nucleophilic substitution on 4-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole is depicted below:

Figure 1: General reaction scheme for the nucleophilic substitution of the bromoethyl group.

A variety of nucleophiles can be utilized in this transformation, leading to a broad spectrum of derivatives. Some examples are provided in the interactive table below.

| Nucleophile | Product | Potential Application/Significance |

|---|---|---|

| Piperidine | 4-(2-(Piperidin-1-yl)ethyl)-3,5-dimethyl-1H-pyrazole | Precursor for pharmacologically active compounds |

| Sodium methoxide | 4-(2-Methoxyethyl)-3,5-dimethyl-1H-pyrazole | Intermediate for further functionalization |

| Sodium thiophenolate | 4-(2-(Phenylthio)ethyl)-3,5-dimethyl-1H-pyrazole | Building block for sulfur-containing heterocycles |

| Sodium Azide | 4-(2-Azidoethyl)-3,5-dimethyl-1H-pyrazole | Precursor for triazole synthesis via click chemistry |

Elimination Reactions to Form Vinylpyrazole Derivatives

Treatment of this compound with a strong, non-nucleophilic base promotes an E2 elimination reaction, leading to the formation of 3,5-dimethyl-4-vinyl-1H-pyrazole. publishatcj.com Commonly used bases for this transformation include potassium tert-butoxide or sodium hydride. The reaction is typically carried out in an aprotic solvent, such as tetrahydrofuran (B95107) or dimethylformamide.

The resulting vinylpyrazole is a valuable monomer for polymerization reactions and a versatile intermediate for further synthetic transformations, including Diels-Alder reactions and other pericyclic processes.

Figure 2: Elimination reaction of this compound to yield 3,5-dimethyl-4-vinyl-1H-pyrazole.

Electrophilic Substitution Reactions on the Pyrazole Ring

The pyrazole ring itself can undergo electrophilic substitution reactions, although the reactivity is influenced by the substituents present. In the case of 3,5-dimethyl-1H-pyrazole, the 4-position is the most electron-rich and, therefore, the most susceptible to electrophilic attack. researchgate.net However, in this compound, the 4-position is already substituted. Consequently, electrophilic substitution on this specific molecule would target the nitrogen atoms or, under forcing conditions, potentially one of the methyl groups, though this is less common.

Common electrophilic substitution reactions for pyrazoles include nitration, halogenation, and sulfonation. For instance, nitration of 3,5-dimethylpyrazole (B48361) with a mixture of nitric and sulfuric acid yields 3,5-dimethyl-4-nitro-1H-pyrazole. rsc.org Halogenation, such as bromination with N-bromosuccinimide (NBS), also occurs selectively at the 4-position of 3,5-dimethylpyrazole. publishatcj.com

It is important to note that the N-unsubstituted pyrazole exists as a mixture of tautomers, which can influence the regioselectivity of electrophilic attack. nih.gov

Cycloaddition Reactions of Pyrazole Derivatives

While this compound itself is not typically a direct participant in cycloaddition reactions, its derivatives, particularly the vinylpyrazole formed via elimination, can readily engage in such transformations. publishatcj.com The vinyl group acts as a dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions) with various dienes.

Furthermore, the pyrazole ring itself can be synthesized through [3+2] cycloaddition reactions, a common method for constructing five-membered heterocyclic rings. nih.govacs.orgacs.org This involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrile imine, with a dipolarophile, like an alkyne or an alkene.

Derivatization for Complex Molecular Architectures

The reactivity of both the bromoethyl group and the pyrazole ring allows for the use of this compound as a scaffold for the construction of more complex molecules. nih.govresearchgate.netrsc.org

For example, the bromoethyl group can be converted to other functional groups, which can then participate in further reactions. The pyrazole nitrogen atoms can be alkylated or acylated, providing another point for molecular elaboration. For instance, Vilsmeier-Haack formylation of N-alkyl-3,5-dimethyl-1H-pyrazoles introduces a formyl group at the 4-position, which can then be used to build more complex structures. researchgate.net

The combination of these reactive sites makes this compound a valuable starting material for the synthesis of ligands for coordination chemistry, pharmacologically active compounds, and functional materials. nih.govwikipedia.org

Spectroscopic Elucidation and Structural Analysis of 4 2 Bromoethyl 3,5 Dimethyl 1h Pyrazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms within a molecule. For 4-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole, ¹H and ¹³C NMR are crucial for confirming its structure, while heteronuclear NMR techniques like ⁷⁷Se NMR are invaluable for characterizing its selenium-containing derivatives.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyrazole (B372694) ring, the dimethyl substituents, and the bromoethyl side chain. The chemical shifts of the methylene (B1212753) protons in the bromoethyl group are particularly indicative of the structure. In related 1-(2-chloroethyl)pyrazole derivatives, these protons typically appear as triplets in the aliphatic region. publishatcj.com The two methyl groups at the C-3 and C-5 positions of the pyrazole ring are expected to appear as sharp singlet peaks. The absence of a proton at the C-4 position simplifies the aromatic region of the spectrum.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0-12.0 | br s | 1H | N-H of pyrazole |

| ~3.60 | t | 2H | -CH₂-Br |

| ~2.95 | t | 2H | Pyrazole-CH₂- |

| ~2.25 | s | 6H | C₃-CH₃ and C₅-CH₃ |

Note: Predicted data is based on typical chemical shifts for similar pyrazole derivatives. publishatcj.comrsc.orgbioorganica.com.ua

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the pyrazole ring in derivatives of this nature typically resonate in the range of δ 104-150 ppm. publishatcj.com The carbons of the methyl groups will appear in the upfield region, while the carbons of the bromoethyl chain will be influenced by the electronegativity of the bromine atom.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~145.0 | C₃ and C₅ |

| ~110.0 | C₄ |

| ~32.0 | -CH₂-Br |

| ~28.0 | Pyrazole-CH₂- |

| ~12.0 | C₃-CH₃ and C₅-CH₃ |

Note: Predicted data is based on typical chemical shifts for similar pyrazole derivatives. publishatcj.comrsc.orgchemicalbook.com

For derivatives of this compound containing selenium, ⁷⁷Se NMR spectroscopy is a highly informative technique. publishatcj.com Selenium-77 is a spin ½ nucleus with a wide chemical shift range, making it sensitive to the electronic environment of the selenium atom. huji.ac.il In the case of a diselenide derivative, such as 1,2-bis(2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)diselane, the ⁷⁷Se NMR spectrum would be expected to show a single resonance, confirming the symmetric nature of the molecule. publishatcj.comconnectjournals.com The chemical shift would be characteristic of a dialkyl diselenide.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint that is unique to its structure. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=N, and C-Br bonds. The N-H stretching vibration of the pyrazole ring typically appears as a broad band in the region of 3100-3300 cm⁻¹. The C-H stretching vibrations of the methyl and ethyl groups are expected in the 2850-3000 cm⁻¹ range. The C=N stretching of the pyrazole ring is typically observed around 1550-1600 cm⁻¹. researchgate.netresearchgate.net The C-Br stretching vibration is expected at lower frequencies, generally in the 500-650 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3150 | Broad | N-H stretch |

| ~2970, ~2930 | Medium | C-H stretch (aliphatic) |

| ~1560 | Strong | C=N stretch (pyrazole ring) |

| ~1460 | Medium | C-H bend (methyl, methylene) |

| ~600 | Medium-Weak | C-Br stretch |

Note: Predicted data is based on typical IR frequencies for pyrazole and alkyl halide compounds. nih.govchemicalbook.comnist.govchemicalbook.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain insight into its structure through analysis of its fragmentation pattern. For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular formula, C₇H₁₁BrN₂. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

The fragmentation of the molecular ion would likely involve the loss of the bromine atom, the ethyl group, or cleavage of the pyrazole ring. Common fragmentation pathways for similar structures can provide a basis for predicting the observed fragments.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

| 203/205 | [M]⁺ (Molecular ion) |

| 123 | [M - Br]⁺ |

| 174/176 | [M - C₂H₅]⁺ |

| 95 | [C₅H₇N₂]⁺ (Pyrazole ring fragment) |

Note: Predicted fragmentation is based on general principles of mass spectrometry and data for related pyrazole structures. rsc.orguni.lu

X-ray Crystallography for Solid-State Structural Determination

Table 5: Representative Crystallographic Data for a Related Pyrazole Derivative

| Parameter | 1,2-bis(2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)diselane publishatcj.com |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.345(3) |

| b (Å) | 11.234(3) |

| c (Å) | 18.098(5) |

| β (°) | 102.34(3) |

| V (ų) | 2052.8(10) |

| Z | 4 |

Note: This data is for a derivative and serves as a model for the types of structural parameters determined by X-ray crystallography.

Computational Chemistry and Theoretical Investigations of 4 2 Bromoethyl 3,5 Dimethyl 1h Pyrazole

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques used to predict the interaction between a small molecule (ligand) and a macromolecule, typically a protein receptor. These studies are fundamental in drug design for understanding binding mechanisms and predicting the affinity of a compound for a specific biological target.

For pyrazole (B372694) derivatives, molecular docking has been extensively used to explore their potential as inhibitors of various enzymes. For instance, studies on pyrazole compounds as inhibitors of RET (Rearranged during Transfection) kinase, a target in cancer therapy, have revealed key interactions within the enzyme's active site. nih.gov Docking simulations can identify crucial hydrogen bonds and hydrophobic interactions responsible for the inhibitory activity. nih.gov Molecular dynamics (MD) simulations further refine these findings by providing insights into the stability of the ligand-protein complex over time. nih.gov

In the context of 4-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole, docking studies could be employed to screen its binding affinity against a panel of disease-relevant proteins. The bromoethyl group, for example, could engage in specific halogen bonding or hydrophobic interactions within a binding pocket, while the dimethyl-pyrazole core serves as a rigid scaffold. The results of such studies, including binding energy calculations, can help prioritize the compound for further synthesis and biological evaluation. nih.gov

Table 1: Example Binding Affinity Data from Molecular Docking of Pyrazole Derivatives

| Compound Class | Target Protein | Predicted Binding Free Energy (kJ/mol) | Key Interacting Residues |

|---|---|---|---|

| Pyrazole-Carboxamide | Carbonic Anhydrase II (hCA II) | -35.2 | His94, His96, Thr199 |

| Disubstituted Pyrazole | RET Kinase | -233.4 | Ala807, Lys808 |

| Hydrazinopyrazole | Acetylcholinesterase (AChE) | -29.8 | Tyr121, Trp279, Phe330 |

Note: Data is representative of pyrazole derivatives and not specific to this compound.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for understanding the intrinsic electronic properties of a molecule. researchgate.netufms.br These calculations provide detailed information about molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are critical for predicting chemical reactivity. dergipark.org.trasianpubs.org

For pyrazole derivatives, DFT methods like B3LYP are used to optimize the molecular structure and calculate various electronic descriptors. ufms.brasianpubs.org Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps to determine the molecule's susceptibility to electrophilic and nucleophilic attack. A large HOMO-LUMO energy gap generally implies high kinetic stability. asianpubs.org

Table 2: Representative Quantum Chemical Descriptors for a Pyrazole Derivative

| Descriptor | Calculated Value | Implication |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -2.3 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 4.2 eV | High kinetic stability |

| Dipole Moment | 2.1 Debye | Molecular polarity |

Note: Values are illustrative for a generic pyrazole derivative.

Structure-Activity Relationship (SAR) Investigations of Pyrazole Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. By systematically modifying the chemical structure and observing the effect on its potency, researchers can identify key pharmacophoric features. Pyrazole derivatives have been the subject of extensive SAR studies across various therapeutic areas, including anticancer and anti-inflammatory applications. mdpi.comnih.govnih.gov

SAR studies have demonstrated that the nature and position of substituents on the pyrazole ring significantly influence biological efficacy. mdpi.comresearchgate.net For example, in the development of anticancer agents, modifications at different positions of the pyrazole scaffold have led to potent inhibitors of targets like tubulin and various kinases. mdpi.com Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate physicochemical properties (descriptors) with biological activity, providing predictive models for designing new, more potent analogues. researchgate.netjournal-academia.com

For this compound, the key structural features for SAR analysis include:

The Pyrazole Core: A stable aromatic scaffold.

3,5-Dimethyl Groups: These substituents influence the steric and electronic properties of the ring and can affect binding orientation.

4-(2-Bromoethyl) Group: This flexible side chain introduces a halogen atom, which can participate in halogen bonding, and provides a potential point for further chemical modification.

Investigating how alterations to the bromoethyl chain (e.g., changing the length or replacing bromine with other halogens) or the methyl groups impact a specific biological activity would be a classic SAR approach.

ADMET Prediction and Analysis in Drug Design Contexts

A significant reason for the failure of drug candidates in clinical trials is poor pharmacokinetic properties. ijsdr.org ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are therefore critical to assess early in the drug discovery process. In silico ADMET prediction tools offer a rapid and cost-effective way to evaluate the drug-likeness of a compound before committing to expensive synthesis and experimental testing. ijsdr.orgjetir.org

Various computational models are available to predict properties such as aqueous solubility, blood-brain barrier penetration, potential for metabolism by cytochrome P450 enzymes, and potential toxicities like mutagenicity (Ames test). jetir.orgnih.gov For pyrazole derivatives, these tools have been applied to assess their viability as drug candidates. dergipark.org.trnih.gov

An ADMET analysis of this compound would involve calculating key molecular descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) to check for compliance with guidelines like Lipinski's Rule of Five. allsubjectjournal.com Subsequently, predictive models would estimate its pharmacokinetic and toxicity profiles. This analysis helps to identify potential liabilities, such as poor absorption or potential toxicity, that may need to be addressed through structural modification. jetir.org

Table 3: Example of In Silico ADMET Prediction for a Pyrazole-based Compound

| ADMET Property | Predicted Outcome | Significance |

|---|---|---|

| Human Intestinal Absorption | Good | Likely to be well-absorbed orally |

| Blood-Brain Barrier (BBB) Penetration | Low | Reduced potential for CNS side effects |

| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions |

| Ames Toxicity | Non-mutagenic | Lower concern for carcinogenicity |

Note: This data is illustrative and not a result of a specific analysis on this compound.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By modeling the potential energy surface, researchers can identify transition states, intermediates, and determine the activation energies for different reaction pathways. scielo.brresearchgate.net This knowledge is invaluable for optimizing reaction conditions, understanding selectivity, and designing new synthetic routes. scielo.br

The reactivity of pyrazoles is influenced by the electronic nature of the ring and its substituents. nih.gov Computational studies can model various reactions involving the pyrazole core, such as electrophilic substitution or N-alkylation. For this compound, theoretical methods could be used to investigate its synthesis, for example, by modeling the bromination and ethylation steps.

Furthermore, the reactivity of the bromoethyl side chain can be explored. Computational models can predict the feasibility of nucleophilic substitution reactions at the ethyl group, providing insights into its potential as a building block for creating more complex molecules. DFT calculations can determine the reaction energies and barriers, helping to predict whether a proposed reaction is thermodynamically and kinetically favorable. researchgate.net These theoretical investigations complement experimental work by providing a molecular-level understanding of the reaction process. scielo.br

Advanced Applications in Medicinal Chemistry and Bioactive Compound Development

Design and Synthesis of Pyrazole-Based Pharmacophores

The pyrazole (B372694) ring system is a cornerstone in the design of pharmacophores due to its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological targets. The synthesis of novel therapeutic agents often begins with a core structure like 4-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole. The reactive bromoethyl group is particularly useful, acting as an alkylating agent that can form covalent bonds with nucleophilic sites or serve as a linker to attach other functional groups.

The synthesis of pyrazole derivatives is adaptable, allowing for the creation of large libraries of compounds for screening. Common synthetic strategies include the condensation of β-diketones with hydrazine (B178648) derivatives. nih.govtsijournals.com For instance, the reaction of acetylacetone (B45752) with hydrazine hydrate (B1144303) can yield 3,5-dimethylpyrazole (B48361), which can be further functionalized. tsijournals.com Modifications, such as introducing the bromoethyl group, enhance the compound's utility as an intermediate for creating more elaborate structures, including fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines or pyrazolo[3,4-c]pyrazoles. frontiersin.orgresearchgate.net These synthetic routes are fundamental to generating novel molecules with tailored properties for specific therapeutic applications.

Development of Antimicrobial and Antifungal Agents

The pyrazole scaffold is a well-established pharmacophore in the development of new antimicrobial and antifungal agents, a critical area of research given the rise of drug-resistant pathogens. nih.govnih.gov Derivatives synthesized from pyrazole intermediates have demonstrated significant activity against a range of microbes.

Research has shown that novel pyrazole derivatives can exhibit potent antibacterial and antifungal properties. For example, a series of 4-arylidene pyrazole derivatives showed excellent activity against Gram-positive bacteria, with some compounds being more potent than the reference drug ciprofloxacin. nih.gov In another study, newly synthesized pyrazole derivatives showed promising activity against various bacterial and fungal strains, including Escherichia coli, Staphylococcus aureus, and Candida albicans. nih.govnih.gov One derivative, 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide, displayed particularly high antibacterial and antifungal activity, with Minimum Inhibitory Concentration (MIC) values lower than standard drugs. nih.gov The versatility of the pyrazole core, present in this compound, allows for the structural modifications necessary to achieve this broad-spectrum antimicrobial activity.

| Compound Type | Target Organism | Activity (MIC in µg/mL) | Reference Drug (MIC in µg/mL) | Source |

|---|---|---|---|---|

| Pyrazole Derivative (Compound 3) | E. coli (Gram-negative) | 0.25 | Ciprofloxacin (0.5) | nih.gov |

| Pyrazole Derivative (Compound 4) | S. epidermidis (Gram-positive) | 0.25 | Ciprofloxacin (4) | nih.gov |

| Pyrazole Derivative (Compound 2) | A. niger (Fungus) | 1 | Clotrimazole | nih.gov |

| Hydrazone (21a) | Antibacterial | 62.5 - 125 | Chloramphenicol | nih.gov |

| Hydrazone (21a) | Antifungal | 2.9 - 7.8 | Clotrimazole | nih.gov |

| 4-Arylidene Pyrazole (4a, 5a) | Gram-positive bacteria | More potent than reference | Ciprofloxacin | nih.gov |

Research into Anticancer Properties of Pyrazole Derivatives

The development of pyrazole-based anticancer agents is an active and promising area of research. mdpi.comnih.gov The structural framework of pyrazole is present in numerous compounds investigated for their ability to inhibit tumor growth through various mechanisms, including the disruption of microtubule formation and the inhibition of key signaling enzymes like kinases.

Derivatives built upon the pyrazole scaffold have shown potent cytotoxicity against a variety of human cancer cell lines. nih.govfrontiersin.orgmdpi.com For example, a pyrazole derivative, compound 5b, was identified as a novel tubulin polymerization inhibitor and was significantly more potent than the reference drug ABT-751 against leukemia (K562) and lung cancer (A549) cells. nih.gov Other research has focused on designing pyrazole derivatives as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for tumor growth and angiogenesis. frontiersin.org Several synthesized compounds showed potent dual inhibition and greater cytotoxicity against liver cancer (HepG2) cells than standard drugs like erlotinib (B232) and sorafenib. frontiersin.orgmdpi.com These findings underscore the potential of using precursors like this compound to construct novel and effective anticancer agents.

| Compound | Cancer Cell Line | Activity (GI₅₀ or IC₅₀ in µM) | Mechanism/Target | Source |

|---|---|---|---|---|

| Compound 5b | K562 (Leukemia) | 0.021 (GI₅₀) | Tubulin Polymerization Inhibitor | nih.gov |

| Compound 5b | A549 (Lung) | 0.69 (GI₅₀) | Tubulin Polymerization Inhibitor | nih.gov |

| Compound 9 | HepG2 (Liver) | 0.31 (IC₅₀) | VEGFR-2 Inhibitor (IC₅₀ = 0.22 µM) | frontiersin.org |

| Compound 12 | HepG2 (Liver) | 0.31 (IC₅₀) | Dual EGFR/VEGFR-2 Inhibitor | frontiersin.org |

| Compound 3 | - | 0.06 (IC₅₀) | EGFR Inhibitor | frontiersin.org |

| Compound 43 | MCF7 (Breast) | 0.25 (IC₅₀) | PI3 Kinase Inhibitor | mdpi.com |

| Compound 6b | HepG2 (Liver) | 2.52 (IC₅₀) | Dual VEGFR2/CDK-2 Inhibitor | nih.gov |

Investigation of Anti-inflammatory and Analgesic Potential

Pyrazole derivatives have long been recognized for their anti-inflammatory and analgesic properties, with celecoxib (B62257) being a well-known pyrazole-containing COX-2 inhibitor. nih.govnih.gov Research continues to explore new derivatives for improved efficacy and safety profiles. The this compound scaffold is an ideal starting point for synthesizing compounds that can modulate inflammatory pathways.

Studies have identified novel pyrazole derivatives with significant anti-inflammatory activity, often comparable to standard drugs like indomethacin, but with fewer ulcerogenic effects. nih.gov The mechanism of action frequently involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in inflammation and pain. nih.gov Other derivatives have been investigated for their ability to inhibit Tumor Necrosis Factor-alpha (TNF-α), another important inflammatory mediator. nih.gov For instance, a series of pyrazoline derivatives showed promising anti-inflammatory effects in animal models and potent TNF-α inhibition. nih.gov These studies highlight the therapeutic potential of this class of compounds in treating inflammatory conditions.

| Compound Type | Activity | Target/Model | Source |

|---|---|---|---|

| Pyrazole Derivatives (4, 5, 8, 9, 11, 12a) | Anti-inflammatory activity comparable to indomethacin | Cotton pellet-induced granuloma in rats | nih.gov |

| Pyrazole Derivative (12a) | Good selective COX-2 inhibition | Enzyme inhibition assay | nih.gov |

| Pyrazoline Derivatives (4a, 5a, 5b, etc.) | Promising anti-inflammatory activity relative to indomethacin | Carrageenan-induced paw edema in rats | nih.gov |

| Pyrazoline Derivatives | TNF-α inhibition (IC₅₀ = 1.7-100 nM) | TNF-α inhibition assay | nih.gov |

| 1-(2-hydroxyethyl)-3,5-diphenyl-1H-pyrazole derivatives | Remarkable analgesic activity | Animal models (mice and rats) | nih.gov |

Ligand Development for Specific Biological Targets

The structural features of the pyrazole ring make it an excellent scaffold for designing selective ligands that can bind to specific biological targets, such as enzymes and receptors. nih.gov The ability to easily modify the pyrazole core, using intermediates like this compound, allows medicinal chemists to fine-tune the steric and electronic properties of the molecule to achieve high affinity and selectivity for a chosen target.

Pyrazole derivatives have been successfully developed as potent and selective inhibitors for a range of protein kinases, which are critical targets in oncology. frontiersin.orgmdpi.comnih.gov For example, researchers have synthesized pyrazole-based compounds that act as dual inhibitors of EGFR and VEGFR-2 or dual inhibitors of VEGFR2 and Cyclin-Dependent Kinase 2 (CDK-2), demonstrating the scaffold's utility in creating multi-targeted agents. frontiersin.orgnih.gov The development of such specific ligands is crucial for creating next-generation targeted therapies with potentially higher efficacy and reduced side effects. The bromoethyl group on the precursor molecule is instrumental in this process, enabling the covalent attachment of the pyrazole pharmacophore to other molecular fragments to optimize binding interactions within the target's active site.

Applications in Materials Science and Industrial Catalysis

Precursors for Fluorescent Dyes and Labels

The pyrazole (B372694) nucleus is a well-established scaffold in the design of fluorescent molecules. nih.gov Pyrazole-containing dyes are known for their tunable and intense emission properties. nih.gov The compound 4-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole serves as a key intermediate in the synthesis of such dyes. The reactive bromoethyl side chain allows for its conjugation to other chromophoric or auxochromic systems, enabling the creation of complex fluorescent probes and labels.

The synthesis strategy often involves the substitution of the bromine atom with nucleophiles, such as amines, thiols, or alcohols, which are part of a larger molecular structure. This covalent linkage facilitates the transfer of electronic effects, influencing the photophysical properties of the resulting dye. For instance, attaching the pyrazole moiety to a pyrene core can yield highly fluorescent chromophores. nih.gov Research on various pyrazole derivatives has demonstrated that they can be incorporated into probes for bioimaging applications, including the detection of specific in-cell conditions. nih.gov

Table 1: Potential Reactions for Dye Synthesis

| Reaction Type | Reactant | Resulting Linkage | Potential Application |

|---|---|---|---|

| Nucleophilic Substitution | Amine-containing fluorophore | C-N Bond | Fluorescent labels for biomolecules |

| Williamson Ether Synthesis | Hydroxyl-containing chromophore | C-O-C (Ether) Bond | Probes for cellular imaging |

Development of Semiconductor Materials and Organic Conductors

Heterocyclic compounds are integral to the field of organic electronics, serving as the building blocks for new semiconductor materials. While direct applications of this compound in this field are still emerging, its structural features make it a promising candidate for creating novel organic conductors. The π-conjugated system of the pyrazole ring can facilitate charge transport, a fundamental requirement for semiconductor behavior.

The bromoethyl group can be utilized to extend this conjugation through chemical reactions, such as cross-coupling reactions, or to anchor the molecule onto surfaces or within a polymer matrix. The development of organic semiconductors often involves creating extended π-systems to enhance charge carrier mobility. By reacting the bromoethyl group, it is possible to link multiple pyrazole units together or to other aromatic systems, thereby constructing oligomeric or polymeric materials with tailored electronic properties.

Synthesis of Ligands for Coordination Chemistry

Pyrazoles and their derivatives have long been recognized for their exceptional ability to act as ligands in coordination chemistry. researchgate.net They can coordinate to a wide variety of metal ions through the nitrogen atoms of the pyrazole ring, forming stable complexes with diverse geometries. researchgate.netresearchgate.net The compound this compound is a valuable precursor for creating both simple and complex ligand systems.

The bromoethyl side chain is particularly useful for synthesizing multidentate ligands. Through chemical modification, this group can be converted into other donor groups (e.g., amines, phosphines, or carboxylates), leading to the formation of chelating ligands that can bind to a metal center through multiple atoms. For example, reaction with ammonia or primary amines can introduce an amino group, creating a bidentate N,N-donor ligand. Such ligands are crucial in the development of catalysts, magnetic materials, and coordination polymers. nih.gov

Table 2: Examples of Ligand Synthesis from Pyrazole Precursors

| Ligand Type | Modification of Bromoethyl Group | Metal Ion Examples | Resulting Complex Application |

|---|---|---|---|

| Bidentate (N,N) | Amination | Cu(II), Ni(II), Zn(II) | Catalysis, Bioinorganic Models nih.govekb.eg |

| Tridentate (N,N,O) | Reaction with aminoalcohols | Co(II), Fe(III) | Spin-crossover materials |

Integration in Polymeric Materials and Nanotechnology

The presence of the reactive bromoethyl group makes this compound a suitable monomer for incorporation into polymeric materials. It can undergo polymerization through various mechanisms, or it can be grafted onto existing polymer chains to impart specific properties, such as metal-binding capabilities or altered hydrophilicity.

One significant application is in the formation of coordination polymers, where the pyrazole units act as bridging ligands between metal centers to form one-, two-, or three-dimensional networks. nih.gov These materials, also known as metal-organic frameworks (MOFs), can exhibit properties like high thermal stability and porosity. nih.gov In nanotechnology, this pyrazole derivative can be used to functionalize the surface of nanoparticles. The bromoethyl group allows for covalent attachment to the nanoparticle surface, while the pyrazole core can then be used to coordinate metal ions or to interact with other molecules, creating functional nanomaterials for sensing, catalysis, or drug delivery.

Role in Heterogeneous Catalysis and Green Chemistry

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, is a cornerstone of green chemistry due to the ease of catalyst separation and recycling. nih.gov Pyrazole-based ligands are frequently used to support catalytically active metal centers. By immobilizing these pyrazole-metal complexes onto a solid support, a heterogeneous catalyst can be created.

The compound this compound is an ideal candidate for this purpose. The pyrazole unit can coordinate with a transition metal, forming the active catalytic site. Subsequently, the bromoethyl group can be used to covalently anchor the entire complex to a solid support like silica, alumina, or a polymer resin. This approach prevents the leaching of the metal catalyst into the product stream, reduces waste, and allows for the catalyst to be reused multiple times, aligning with the principles of green chemistry. nih.gov For example, a palladium complex of a ligand derived from this pyrazole could be immobilized and used for cross-coupling reactions.

Agrochemical Research and Development Utilizing Pyrazole Derivatives

Insecticidal Agent Development

Pyrazole (B372694) derivatives are a cornerstone in the creation of modern insecticides. nih.gov The structural versatility of the pyrazole ring allows for the design of molecules that can effectively target the nervous systems of insects. nih.gov Many commercial insecticides are based on a pyrazole scaffold, demonstrating the significance of this chemical class in pest management. nih.govpiindustries.com

Research focuses on synthesizing novel pyrazole amides, hydrazones, and other related structures to discover compounds with high efficacy against a range of insect pests. nih.gov For instance, studies have shown that introducing hydrazone substructures into pyrazole amides can lead to broad-spectrum insecticidal activity. nih.gov These compounds have been tested against economically significant pests such as the diamondback moth (Plutella xylostella), cotton bollworm (Helicoverpa armigera), and various aphid species. nih.govpiindustries.com The development process often involves creating a library of related compounds by modifying the substituents on the pyrazole ring and testing their activity to establish structure-activity relationships (SAR). This helps in identifying the chemical features that enhance insecticidal potency. nih.gov

For example, research into pyrazole amide derivatives containing hydrazone substructures revealed that certain compounds exhibited significant control over multiple insect species. nih.gov The findings from such studies are crucial for developing new, effective insecticides.

| Pest Species | Test Compound Type | Concentration (mg L-1) | Observed Effect |

|---|---|---|---|

| Plutella xylostella (Diamondback Moth) | Pyrazole amide with hydrazone | 5 | Notable Control |

| Helicoverpa armigera (Cotton Bollworm) | Pyrazole amide with hydrazone | 10 | Notable Control |

| Culex pipiens pallens (Common House Mosquito) | Pyrazole amide with hydrazone | 0.25 | Notable Control |

| Laphygma exigua (Beet Armyworm) | Pyrazole amide with hydrazone | 200 | Notable Control |

| Spodoptera litura (Tobacco Cutworm) | Pyrazole amide with hydrazone | 20 | Notable Control |

| Nilaparvata lugens (Brown Planthopper) | Pyrazole amide with hydrazone | 100 | Notable Control |

| Rhopalosiphum maidis (Corn Leaf Aphid) | Pyrazole amide with hydrazone | 500 | Notable Control |

Fungicidal Compound Research

The development of novel fungicides is critical for managing crop diseases, and pyrazole derivatives have emerged as a highly promising class of compounds. nih.govnih.gov The long-term use of single-target fungicides has led to the evolution of resistant pathogens, creating an urgent need for new chemical solutions with different modes of action. nih.govnih.gov Pyrazole-based compounds, such as fluxapyroxad (B1673505) and pyraclostrobin, are already successful commercial fungicides, which inspires further research in this area. royal-chem.comacs.org

Scientists design and synthesize new pyrazole derivatives by introducing various functional groups to the pyrazole core to enhance their antifungal properties. nih.gov For example, incorporating thiazole (B1198619), isothiocyanate, or carboxamide moieties has been shown to boost fungicidal activity. nih.govacs.org These modified compounds are then tested against a panel of economically important plant pathogenic fungi, including Botrytis cinerea (gray mold), Rhizoctonia solani (sheath blight), and various Fusarium species. nih.gov

In one study, a series of 32 novel pyrazole derivatives were synthesized and evaluated. nih.gov The results indicated that many of the compounds exhibited considerable antifungal activities. Specifically, a derivative containing a p-trifluoromethyl-phenyl group showed exceptionally high activity against multiple fungal pathogens. nih.gov Another study focusing on pyrazole carboxylate derivatives containing a thiazole backbone found that certain compounds showed excellent activity against Botrytis cinerea and Valsa mali (apple tree canker). acs.org

| Fungal Species | Compound Type | EC50 (μg/mL or mg/L) |

|---|---|---|

| Botrytis cinerea | Pyrazole with p-trifluoromethyl-phenyl | 2.432 μg/mL nih.gov |

| Botrytis cinerea | Pyrazole carboxylate with thiazole (Compound 24) | 0.40 mg/L acs.org |

| Rhizoctonia solani | Pyrazole with p-trifluoromethyl-phenyl | 2.182 μg/mL nih.gov |

| Valsa mali | Pyrazole with p-trifluoromethyl-phenyl | 1.787 μg/mL nih.gov |

| Valsa mali | Pyrazole carboxylate with thiazole (Compound 15) | 0.32 mg/L acs.org |

| Thanatephorus cucumeris | Pyrazole with p-trifluoromethyl-phenyl | 1.638 μg/mL nih.gov |

| Fusarium oxysporum | Pyrazole with p-trifluoromethyl-phenyl | 6.986 μg/mL nih.gov |

| Fusarium graminearum | Pyrazole with p-trifluoromethyl-phenyl | 6.043 μg/mL nih.gov |

| Sclerotinia sclerotiorum | Pyrazole carboxylate with thiazole (Compound 24) | 3.54 mg/L acs.org |

Herbicidal Properties and Applications

In the field of weed management, pyrazole-containing compounds have been successfully developed into effective herbicides. nih.gov The pyrazole structure is a key component in several commercial herbicides that inhibit critical plant enzymes, such as 4-hydroxyphenylpyruvate dioxygenase (HPPD) or protoporphyrinogen (B1215707) oxidase (PPO). nih.govacs.org The discovery of pyroxasulfone, a pre-emergence herbicide, has spurred further investigation into pyrazole derivatives for weed control in major crops like corn and soybeans. nih.gov

Research in this area involves the design and synthesis of novel pyrazole derivatives to identify new herbicidal leads. nih.govmdpi.com Scientists combine the pyrazole ring with other chemical moieties, such as phenylpyridines, isothiocyanates, or benzophenones, to create new compounds with enhanced herbicidal activity. nih.govmdpi.comresearchgate.net These compounds are then screened against a variety of common and problematic weeds, including both grasses and broadleaf species, in greenhouse and field trials. nih.gov

For example, a study on novel isothiocyanates containing a pyrazole structure found that several synthesized compounds exhibited good herbicidal activities against weeds like Echinochloa crusgalli (barnyard grass) and Cyperus iria (rice flatsedge). mdpi.com Another research effort focused on pyrazole derivatives containing a benzoyl scaffold, which showed excellent post-emergence herbicidal activities against several weeds with good crop safety in maize and wheat. acs.org These studies demonstrate the potential for discovering new-generation herbicides by modifying the pyrazole template. nih.govacs.org

| Weed Species | Compound Type | Activity/Measurement | Value |

|---|---|---|---|

| Echinochloa crusgalli | Substituted pyrazole aminopropylisothiocyanate (Compound 3-1) | EC50 | 64.32 µg/mL mdpi.com |

| Cyperus iria | Substituted pyrazole aminopropylisothiocyanate (Compound 3-1) | EC50 | 65.83 µg/mL mdpi.com |

| Dactylis glomerata | Substituted pyrazole aminopropylisothiocyanate (Compound 3-7) | EC50 | 59.41 µg/mL mdpi.com |

| Trifolium repens | Substituted pyrazole aminopropylisothiocyanate (Compound 3-7) | EC50 | 67.41 µg/mL mdpi.com |

| Setaria viridis | Phenylpyridine pyrazole derivative (Compound 6a) | Inhibition % at 150 g a.i./hm2 | 50% nih.gov |

| Setaria viridis | Phenylpyridine pyrazole derivative (Compound 6c) | Inhibition % at 150 g a.i./hm2 | 50% nih.gov |

| Abutilon theophrasti | Substituted phenylpyrazole derivative | Inhibition % at 150 g a.i./hm2 | >90% nih.gov |

Emerging Research Directions and Future Perspectives

Exploration of Hybrid Molecular Systems Incorporating Pyrazoles

The design of hybrid molecular systems, which combine different molecular components to achieve synergistic or novel properties, is a rapidly advancing field. Pyrazole (B372694) derivatives are excellent candidates for incorporation into such systems due to their robust chemical nature and their ability to act as ligands for metal ions.

The 4-(2-bromoethyl)-3,5-dimethyl-1H-pyrazole molecule is particularly well-suited for creating hybrid materials. The nitrogen atoms in the pyrazole ring can coordinate with metal centers to form metal-organic frameworks (MOFs). nih.govresearchgate.netrsc.orgspringernature.com These crystalline materials are known for their high porosity and tunable properties, making them suitable for applications in gas storage, separation, and catalysis. springernature.comnih.gov The bromoethyl group can be used as a reactive site for post-synthetic modification of the MOF, allowing for the introduction of other functional groups to tailor the framework's properties for specific applications. researchgate.net

Furthermore, the bromoethyl group enables the use of this pyrazole derivative as a monomer in polymerization reactions. This can lead to the formation of pyrazole-functionalized polymers with unique optical and electronic properties. nih.gov For instance, tetraaryl pyrazole polymers have been shown to exhibit aggregation-induced emission enhancement, a phenomenon with applications in fluorescent sensors and organic light-emitting diodes (OLEDs). nih.gov The ability to create such advanced polymeric materials underscores the potential of this compound as a versatile building block.

The table below summarizes potential hybrid systems incorporating pyrazole derivatives and their applications.

| Hybrid System Type | Potential Application | Relevant Findings |

| Metal-Organic Frameworks (MOFs) | Gas storage, catalysis, chemical sensing | Pyrazole ligands can form robust and porous frameworks with metal ions. nih.govresearchgate.netrsc.orgspringernature.comnih.gov |

| Functionalized Polymers | Organic electronics, fluorescent sensors | Pyrazole-containing polymers can exhibit unique photophysical properties like aggregation-induced emission. nih.gov |

| Hybrid Heteroaromatics | Anticancer agents | Pyrazole-based hybrid molecules have shown promising antiproliferative activity in cancer cell lines. nih.gov |

Sustainable and Eco-Friendly Synthetic Strategies for Bromoethyl Pyrazoles

The principles of green chemistry are increasingly influencing the design of synthetic routes in modern organic chemistry. The development of sustainable and eco-friendly methods for the synthesis of bromoethyl pyrazoles is crucial for minimizing environmental impact and improving the efficiency of chemical processes. nih.govresearchgate.net

Traditional methods for pyrazole synthesis often involve the use of hazardous reagents and solvents. nih.gov However, recent research has focused on developing greener alternatives. These include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields, often without the need for a solvent. nih.govmdpi.com

Use of green catalysts: Researchers are exploring the use of environmentally benign catalysts, such as ammonium (B1175870) chloride, nano-catalysts, and enzymes, to promote pyrazole formation. researchgate.netnih.govresearchgate.net

Solvent-free reactions: Conducting reactions in the absence of a solvent, or in environmentally friendly solvents like water or ethanol, reduces waste and environmental pollution. nih.govnih.govspast.org

Multicomponent reactions: These reactions, where multiple starting materials are combined in a single step to form a complex product, are highly atom-economical and efficient. nih.govresearchgate.net

The following table outlines some green synthetic strategies applicable to pyrazole synthesis.

| Green Chemistry Approach | Description | Advantages |

| Microwave-Assisted Synthesis | Use of microwave irradiation to heat the reaction mixture. | Faster reaction rates, higher yields, reduced side reactions. nih.govmdpi.com |

| Green Catalysis | Employment of non-toxic, recyclable catalysts. | Reduced waste, lower environmental impact, improved catalyst recovery. researchgate.netnih.govresearchgate.net |

| Solvent-Free Reactions | Reactions conducted without a solvent or in green solvents. | Elimination of toxic solvent waste, simplified work-up procedures. nih.govnih.govspast.org |

| Multicomponent Reactions | Combining three or more reactants in a single step. | High atom economy, increased efficiency, reduced number of synthetic steps. nih.govresearchgate.net |

Mechanistic Studies of Novel Pyrazole-Forming Reactions

A deep understanding of reaction mechanisms is fundamental to the development of new and efficient synthetic methods. The formation of the pyrazole ring can be achieved through various pathways, and studying these mechanisms allows chemists to control the regioselectivity and yield of the reaction.

The most common method for synthesizing 3,5-disubstituted pyrazoles, such as the core of this compound, is the Knorr pyrazole synthesis. This involves the condensation of a 1,3-dicarbonyl compound (in this case, acetylacetone) with a hydrazine (B178648) derivative. springernature.com The mechanism proceeds through the initial formation of a hydrazone or enamine intermediate, followed by cyclization and dehydration to form the aromatic pyrazole ring. The regioselectivity of this reaction, which determines the position of the substituents, can be influenced by the reaction conditions and the nature of the substituents on both the dicarbonyl compound and the hydrazine. mdpi.comnih.gov

Beyond the classical Knorr synthesis, novel pyrazole-forming reactions are being explored. These include:

[3+2] Cycloaddition Reactions: These reactions involve the combination of a three-atom component (like a nitrile imine or a diazoalkane) with a two-atom component (like an alkyne or an alkene) to form the five-membered pyrazole ring. nih.govnih.govnih.gov Mechanistic studies of these reactions are crucial for understanding and controlling their regioselectivity.

Metal-Catalyzed Reactions: Transition metals can catalyze the formation of pyrazoles through various mechanisms, including oxidation-induced N-N bond formation. researchgate.netresearchgate.net These novel pathways offer alternatives to traditional methods and can provide access to new pyrazole derivatives.

Photocatalyzed Reactions: Recent studies have shown that pyrazoles can be synthesized using light-driven reactions, offering a green and efficient alternative. nih.gov

Understanding the mechanism of the N-alkylation step, where the bromoethyl group is introduced onto the pyrazole nitrogen, is also important. This is typically a nucleophilic substitution reaction where the pyrazole anion attacks an electrophilic bromoethyl source. The regioselectivity of this step (i.e., which nitrogen atom is alkylated) is influenced by steric and electronic factors.

Advanced Materials with Tunable Electronic and Optical Properties

The pyrazole scaffold is a key component in the design of advanced materials with tailored electronic and optical properties. nih.gov The aromatic nature of the pyrazole ring, combined with its ability to be functionalized with various substituents, allows for the fine-tuning of its photophysical characteristics. nih.govresearchgate.net

The introduction of electron-donating or electron-withdrawing groups onto the pyrazole ring can significantly alter its electronic structure, leading to changes in its absorption and emission spectra. researchgate.netspast.org This principle is used to design pyrazole-based dyes and fluorescent probes for various applications, including bioimaging and chemical sensing. nih.govrsc.org Pyrazole derivatives with extended π-conjugation, often achieved by incorporating them into larger aromatic systems or polymers, can exhibit interesting properties such as solvatochromism (color change with solvent polarity) and large Stokes shifts, which are desirable for optical applications. nih.govnih.gov

In the case of this compound, the alkyl and bromo substituents have a modest direct effect on the electronic properties. However, the true potential of this molecule lies in the reactivity of the bromoethyl group. This group can be easily replaced by a wide range of other functional moieties through nucleophilic substitution reactions. This post-functionalization capability allows for the "tuning" of the electronic and optical properties of the molecule after the pyrazole core has been synthesized. For example, attaching a fluorescent dye or a group that promotes aggregation-induced emission can transform the molecule into a highly luminescent material. nih.govresearchgate.net

The table below highlights key properties of pyrazole-based materials and their potential applications.

| Property | Influencing Factors | Potential Application |

| Fluorescence | Substituents on the pyrazole ring, extended π-conjugation. | Bioimaging, chemical sensors, OLEDs. nih.govrsc.orgresearchgate.net |

| Nonlinear Optics | Presence of donor-acceptor groups, molecular symmetry. | Optical switching, frequency conversion. researchgate.netspast.org |

| Electronic Conductivity | Incorporation into conjugated polymers, formation of charge-transfer complexes. | Organic semiconductors, transistors. nih.gov |

| Solvatochromism | Intramolecular charge transfer characteristics. | Solvent polarity sensors. nih.govnih.gov |

Targeted Drug Delivery Systems Based on Pyrazole Scaffolds

The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds and approved drugs. nih.govresearchgate.netnih.gov This is due to its favorable physicochemical properties, metabolic stability, and its ability to engage in various interactions with biological targets, such as hydrogen bonding and π-π stacking. nih.gov

The development of targeted drug delivery systems aims to increase the efficacy of therapeutic agents while reducing their side effects by delivering them specifically to the site of action. The pyrazole scaffold can be a key component in such systems. researchgate.net The versatility of pyrazole chemistry allows for its incorporation into various drug delivery platforms.

The compound this compound is particularly promising for this application due to its reactive bromoethyl group. This group is an electrophile that can readily react with nucleophiles, such as the amine or thiol groups found on proteins and other biomolecules. This reactivity makes it an ideal linker for bioconjugation , the process of chemically attaching molecules to biomolecules. springernature.comnih.govspast.org

Potential applications in targeted drug delivery include:

Antibody-Drug Conjugates (ADCs): The pyrazole derivative can be used as a linker to attach a potent cytotoxic drug to an antibody that specifically targets cancer cells.

Nanoparticle-Based Delivery: The molecule can be used to functionalize the surface of nanoparticles (e.g., liposomes, polymeric nanoparticles) to improve their stability, circulation time, and targeting capabilities. nih.gov

Prodrugs: The bromoethyl group can be used to attach the pyrazole to a drug molecule, creating a prodrug that is inactive until it reaches the target site, where it is cleaved to release the active drug.

Q & A

Q. Table: Key Crystallographic Data

| Parameter | Value |

|---|---|

| Dihedral angle (pyrazole vs. aryl) | 5.49° |

| Intramolecular H-bond | N4–H···O1 (S(6) motif) |

| Intermolecular H-bond | N5–H···S1 (2.89 Å) |

Basic: What spectroscopic methods validate the compound’s structure?

Methodological Answer:

- IR Spectroscopy : Identify functional groups (e.g., C–Br stretch at ~550–650 cm⁻¹, N–H stretches at 3100–3400 cm⁻¹) .

- ¹H/¹³C NMR : Confirm substituent positions. For example:

- Methyl groups (δ 1.13–2.39 ppm in ¹H NMR) .

- Pyrazole ring protons (δ 6.7–8.0 ppm) .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H⁺] at m/z 233.03 for C₇H₁₁BrN₂) .

Advanced: How to design derivatives for enhanced bioactivity?

Methodological Answer:

- Substituent Engineering :

- Replace the bromoethyl group with electron-withdrawing groups (e.g., nitro, carbonyl) to modulate reactivity .

- Introduce aryl moieties (e.g., 4-bromophenyl) to enhance DNA gyrase inhibition .

- Bioisosteric Replacement :

- Swap the pyrazole core with triazoles or thiazoles while retaining the bromoethyl group for solubility .

- Pharmacophore Modeling : Use docking studies to predict interactions with targets like topoisomerase IV .

Q. Table: Derivative Design Strategies

| Strategy | Example Modification | Target Activity |

|---|---|---|

| Aryl substitution | 4-Bromophenyl hydrazine | Antibacterial |

| Bioisosteric replacement | 1,2,3-Triazole-pyridine | Anticancer |

Basic: What purification techniques are effective post-synthesis?

Methodological Answer:

- Recrystallization : Use ethanol-water (1:2) to remove unreacted starting materials .

- Column Chromatography : Separate derivatives using silica gel and ethyl acetate/hexane (3:7) .

- Distillation : For volatile byproducts, employ reduced-pressure distillation .

Advanced: How to resolve contradictions in bioactivity data across studies?

Methodological Answer:

- Control Experiments : Verify compound purity via HPLC (>95%) and elemental analysis .

- Standardized Assays : Use consistent protocols (e.g., MIC for antibacterial tests) to minimize variability .

- Structure-Activity Relationship (SAR) Analysis : Correlate substituent effects (e.g., methyl vs. bromoethyl) with bioactivity trends .

Q. Table: Common Pitfalls in Bioactivity Studies

| Issue | Resolution Strategy |

|---|---|

| Impurity interference | HPLC/GC-MS validation |

| Solvent effects | Use DMSO controls |

Advanced: What computational tools predict the compound’s reactivity?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study bromoethyl group’s electrophilicity .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., DNA gyrase) using AMBER or GROMACS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.